molecular formula C13H24N2O3 B13341161 Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13341161
M. Wt: 256.34 g/mol
InChI Key: SDHVLQXZMLGTBQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a suitable diazaspirodecane precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of tert-butyl 3-hydroxy-1,8-diazaspiro[4

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3

InChI Key

SDHVLQXZMLGTBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)O

Origin of Product

United States

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